Product packaging for 3-methyl-N-propylbenzenesulfonamide(Cat. No.:CAS No. 749916-61-8)

3-methyl-N-propylbenzenesulfonamide

Cat. No.: B2879491
CAS No.: 749916-61-8
M. Wt: 213.3
InChI Key: CSABEDYKTMSOQY-UHFFFAOYSA-N
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Description

3-Methyl-N-propylbenzenesulfonamide is a chemical compound offered for research use only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use. Benzenesulfonamide derivatives are a versatile scaffold in medicinal chemistry with a broad spectrum of documented biological activities. Scientific literature indicates that structurally related compounds are investigated for their antimicrobial properties . Some benzenesulfonamide-based hybrids have been characterized and evaluated as antibacterial agents . Furthermore, research into similar structures has shown potential for antiviral applications . The specific value of this compound to researchers may lie in its potential as a building block for developing new bioactive molecules or as a candidate for high-throughput screening to discover novel therapeutics. Researchers are exploring more sustainable and environmentally friendly synthesis methods for valuable compounds, including therapeutic agents . This product is presented as a tool for scientists engaged in such innovative chemical and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2S B2879491 3-methyl-N-propylbenzenesulfonamide CAS No. 749916-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-7-11-14(12,13)10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSABEDYKTMSOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 3 Methyl N Propylbenzenesulfonamide and Analogues

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of sulfonamides. The vibrational modes of these molecules are sensitive to their chemical environment, making these techniques valuable for detailed structural analysis.

In the FT-IR spectra of sulfonamides, the N-H stretching vibration is a key diagnostic band. For instance, in (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide, a red-shift in the N-H stretching band from the computed wavenumber suggests a weakening of the N-H bond. nih.gov This band may also split into a doublet due to Davydov coupling between adjacent molecules. nih.gov For uracil-5-secondary sulfonamides, the N-H stretching frequency is observed in the broad range of 3200–3500 cm⁻¹. ijcrt.org Specifically, one compound exhibited an experimental N-H stretch at 3330 cm⁻¹ in the FT-IR spectrum. ijcrt.org

The sulfonyl (SO₂) group gives rise to characteristic asymmetric and symmetric stretching vibrations. In novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, these bands appear around 1370 cm⁻¹ (asymmetric) and 1140 cm⁻¹ (symmetric). mdpi.com Similarly, for triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates, the SO₂NH₂ group shows strong bands at 1312 cm⁻¹ and 1154 cm⁻¹. mdpi.com

Other important vibrational modes include C=C and C=N stretching, typically found around 1630 cm⁻¹ and 1540 cm⁻¹, respectively. mdpi.com The C-N stretching vibrations in some sulfonamides have been observed in the region of 1294-1626 cm⁻¹. researchgate.net The C-S stretching mode for a sulfonamide derivative was assigned to a band at 633 cm⁻¹ in the IR spectrum. researchgate.net

FT-Raman spectroscopy provides complementary information. For sulfathiazole (B1682510) and sulfamethoxazole (B1682508), prominent Raman bands are observed at various wavenumbers, including those corresponding to S-N stretching and C-S out-of-plane bending in the 800–950 cm⁻¹ region. The combination of FT-IR and FT-Raman data, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the fundamental vibrational modes of sulfonamides. nih.govnih.govnih.gov This detailed vibrational analysis is instrumental in confirming the molecular structure and understanding the influence of substituents on the vibrational properties of the benzenesulfonamide (B165840) core. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the detailed structural elucidation of 3-methyl-N-propylbenzenesulfonamide and its analogues. It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectra of sulfonamides, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet at a downfield chemical shift. For a series of sulfonamide derivatives, this proton signal was observed between 8.78 and 10.15 ppm. rsc.org Aromatic protons generally resonate in the region between 6.51 and 7.70 ppm, with their specific shifts and coupling patterns providing information about the substitution on the benzene (B151609) ring. rsc.org

For N-alkyl substituted sulfonamides, the protons on the alkyl chain give characteristic signals. For example, in N-propyl benzenesulfonamide derivatives, the protons of the propyl group would exhibit distinct multiplets corresponding to the -CH₂-CH₂-CH₃ chain. In the case of 4-Chloro-N-[(4-methylphenyl) sulfonyl]-N-propyl benzamide, the ¹H-NMR signals for the aromatic protons were observed at δ 7.821 and 7.809 ppm. excli.de

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons in sulfonamide derivatives are typically found in the region between 111.83 and 160.11 ppm. rsc.org The specific positions of these signals are influenced by the nature and position of substituents on the aromatic ring. For instance, in a series of sulfonamide drugs, the ¹³C chemical shifts were assigned with the aid of off-resonance and selective proton decoupling techniques. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Sulfonamide Analogues

Functional Group ¹H NMR (ppm) ¹³C NMR (ppm) Reference
Sulfonamide (SO₂NH) 8.78 - 10.15 - rsc.org
Aromatic Protons 6.51 - 7.70 111.83 - 160.11 rsc.org
Acetyl (CH₃) 2.06 - 2.07 24.57 - 24.58 rsc.org
Methoxy (B1213986) (OCH₃) ~3.6 55.39 - 56.06 rsc.org
Primary Amine (NH₂) 5.92 - 5.97 - rsc.org

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are fundamental techniques for determining the molecular weight and elemental composition of this compound and its analogues.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which helps in confirming the molecular weight and deducing the structure of the compound. Electrospray ionization (ESI) is a common technique used for sulfonamides. nih.govresearchgate.netacs.org

The fragmentation patterns of sulfonamides under mass spectrometric conditions are of particular interest. A common fragmentation pathway involves the cleavage of the S-N bond. researchgate.net For protonated benzenesulfonamides, this can lead to the formation of an ion-neutral complex, which then results in the radical cation of the corresponding amine. researchgate.netacs.org Another characteristic fragmentation is the loss of a sulfur dioxide (SO₂) molecule, corresponding to a loss of 64 Da. nih.gov This SO₂ elimination often involves an intramolecular rearrangement. nih.gov The presence of electron-withdrawing groups on the aromatic ring can promote this fragmentation pathway. nih.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the ions, aiding in the identification of product ions and the elucidation of detailed fragmentation pathways. benthamdirect.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of the synthesized compound. For example, the elemental analysis of N-Cyclohexyl-4-bromobenzenesulfonamide yielded: C, 55.06%; H, 4.38%; N, 4.86%; S, 10.85%. amazonaws.com These experimental values are then compared with the theoretically calculated percentages for the proposed molecular formula to confirm its accuracy. For the hydrochloride salt of 3-Methyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]-N-methylbenzenesulfonamide, the theoretical elemental composition was C, 57.66%; H, 8.33%; N, 7.47%, which was in good agreement with the found values of C, 57.31%; H, 8.34%; N, 7.48%. windows.net

Table 2: Summary of Mass Spectrometry and Elemental Analysis Data for Sulfonamide Analogues

Compound Molecular Formula Molecular Weight Key MS Fragmentation Elemental Analysis (Found %) Reference
N-Cyclohexyl-4-bromobenzenesulfonamide - - - C: 55.06, H: 4.38, N: 4.86, S: 10.85 amazonaws.com
3-Methyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]-N-methylbenzenesulfonamide HCl C₁₈H₃₀N₂O₂S·HCl 374.97 Consistent with structure C: 57.31, H: 8.34, N: 7.48 windows.net

UV-Visible Spectroscopy in Electronic Structure Probing

UV-Visible spectroscopy is a valuable technique for investigating the electronic structure of molecules like this compound and its analogues. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Visible spectra of sulfonamides are characterized by absorption bands that arise from electronic transitions within the molecule. The presence of aromatic chromophores in the structure of sulfonamides leads to characteristic maximum absorption above 200 nm. uel.br For a series of sulfonamide derivatives, the absorption maxima were found to be around 500 nm after a coupling reaction to form colored products. srce.hr In another study, the maximum absorptions for sulfamethazine (B1682506) and sulfamethoxazole were observed at 269 nm and 267 nm, respectively. uel.br

The specific wavelength of maximum absorbance (λ_max) and the intensity of the absorption are influenced by the molecular structure, including the nature and position of substituents on the aromatic ring and the solvent used. For instance, a study on the determination of sulfonamides in seawater samples utilized the Bratton-Marshall reaction to form a pink-colored compound, which was then quantified spectrophotometrically. nih.gov

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of these compounds. nih.gov The calculated spectra can then be compared with the experimental data to aid in the assignment of electronic transitions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which can be related to the electronic absorption, provides insights into the chemical activity of the molecule. nih.gov The analysis of UV-Visible spectra, often in conjunction with computational studies, provides a deeper understanding of the electronic properties of sulfonamides.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound and its analogues.

The crystal structure of 4-methyl-N-propylbenzenesulfonamide reveals that there are two molecules in the asymmetric unit. researchgate.net The S=O bond lengths in the sulfonamide group range from 1.428 (2) to 1.441 (2) Å, with S—C bond lengths of 1.766 (3) Å for both molecules, and S—N bond lengths of 1.618 (2) and 1.622 (3) Å. researchgate.net

Conformational Analysis and Molecular Packing

The conformation of the sulfonamide moiety is a key feature revealed by X-ray crystallography. In many aromatic sulfonamides, the molecules adopt a synclinal conformation. acs.org For 4-methyl-N-propylbenzenesulfonamide, when viewed down the N—S bond, the propyl group is gauche to the toluene (B28343) moiety. researchgate.net Similarly, in the crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide, the isopropyl groups are gauche to the aromatic ring. iucr.org The conformation of the molecule can be influenced by steric and electronic factors, and different conformers may be present in the crystal lattice. researchgate.netresearchgate.netcdnsciencepub.com The study of polymorphism, where a compound can exist in different crystalline forms, is important as different polymorphs can have different physical properties. researchgate.netnih.gov The molecular packing in the crystal is driven by the need to achieve the most stable arrangement, which is often dictated by intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in determining the crystal packing of sulfonamides. researchgate.netnih.govbohrium.com The sulfonamide group is a good hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structure of 4-methyl-N-propylbenzenesulfonamide, molecules are linked into a three-dimensional network through intermolecular C—H⋯O and N—H⋯O hydrogen bonds. researchgate.net

Table 3: Crystallographic Data for Sulfonamide Analogues

Compound Crystal System Space Group Key Bond Lengths (Å) Key Intermolecular Interactions Reference
4-methyl-N-propylbenzenesulfonamide - - S=O: 1.428-1.441, S-C: 1.766, S-N: 1.618-1.622 C-H···O and N-H···O hydrogen bonds researchgate.net
N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide Orthorhombic P bca - N-H···O hydrogen bonds, C-H···O interactions nih.gov
4-bromo-N-(propylcarbamoyl)benzenesulfonamide Monoclinic C2/c - N-H···O and C-H···O hydrogen bonds researchgate.netiucr.org

Other Spectroscopic Techniques, e.g., Photoluminescence and Circular Dichroism

While specific photoluminescence and circular dichroism data for this compound are not extensively detailed in the surveyed literature, the broader class of sulfonamide and benzenesulfonamide derivatives has been the subject of numerous spectroscopic investigations. These studies provide valuable insights into the potential photophysical and chiroptical properties of such compounds.

Photoluminescence of Sulfonamide Analogues

The photoluminescence characteristics of sulfonamide derivatives are highly dependent on their molecular structure, particularly the nature of the substituent groups on the aromatic ring and the sulfonamide nitrogen. Research has demonstrated that modifications to these substituents can significantly influence the emission wavelengths and quantum yields of these compounds.

For instance, a study on new acceptor-donor dyes incorporating a benzenesulfonamide moiety revealed that these compounds exhibit significant photoluminescence. mahendrapublications.comarchive.org The synthesized dyes were found to absorb electromagnetic radiation in the range of 434-440 nm and demonstrated fluorescence emission in the solid state between 561-614 nm. mahendrapublications.comarchive.org The photoluminescence quantum yields (PLQY) for these compounds in solution were reported to be as high as 79.70%, though these values were considerably lower in the solid film state. mahendrapublications.comarchive.org

Another investigation into 4-(2-substitutedhydrazinyl)benzenesulfonamide derivatives indicated that these compounds display fluorescence in the blue-green region. dergipark.org.tr The study highlighted that variations in the substituents on the phenyl or aryl ring led to shifts in the fluorescence wavelength, demonstrating the tunability of the photophysical properties of these molecules. dergipark.org.tr

The photophysical properties of pyrrolo-, indo- and carbazolo-benzenesulfonamide derivatives have also been compared, showing that the electron donor linking sites influence the emission characteristics. nih.gov This research underscores the role of intramolecular charge transfer in the fluorescence properties of these systems.

A summary of photoluminescence data for some benzenesulfonamide analogues is presented in the table below.

Compound TypeExcitation Wavelength (nm)Emission Wavelength (nm)Photoluminescence Quantum Yield (PLQY)Reference
Benzenesulfonamide-1,8-naphthalimide Dyes434-440561-614 (solid film)33.68-79.70% (in solution) mahendrapublications.comarchive.org
4-(2-substitutedhydrazinyl)benzenesulfonamides330Blue-green regionNot Reported dergipark.org.tr

This table presents a selection of data for benzenesulfonamide analogues and not for this compound itself.

Circular Dichroism of Sulfonamide Analogues

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules and for studying the conformational changes in macromolecules upon binding to small molecules. In the context of sulfonamides, CD has been employed to determine the absolute configuration of chiral derivatives and to probe their interactions with biological targets.

For example, the absolute configurations of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were confirmed using a combination of techniques including electronic circular dichroism (ECD). mdpi.com This highlights the utility of CD in unequivocally assigning the stereostructure of chiral sulfonamides.

Furthermore, CD spectroscopy has been instrumental in elucidating the binding of sulfonamide derivatives to proteins such as bovine serum albumin (BSA) and hemoglobin. tandfonline.comnih.govnih.gov Studies have shown that the interaction of sulfonamides with these proteins can induce conformational changes, which are detectable by CD. For instance, the binding of sulfadiazine (B1682646) to BSA was shown to cause a small perturbation in the secondary structure of the protein at lower concentrations, with more significant unfolding at higher concentrations. nih.gov Similarly, the interaction of heterocyclic benzenesulfonamide derivatives with hemoglobin resulted in conformational changes in the protein, as evidenced by CD spectral analysis. tandfonline.com The binding of 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide with human serum albumin (HSA) also led to slight conformational changes and a reduction in the α-helical content of the protein. bohrium.com

The table below summarizes findings from circular dichroism studies on sulfonamide analogues.

Studied SystemKey FindingReference
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomersAbsolute configuration determined by ECD. mdpi.com
Sulfadiazine and Bovine Serum Albumin (BSA)Induced conformational changes in BSA. nih.gov
Heterocyclic benzenesulfonamide derivatives and HemoglobinBinding induced conformational changes in hemoglobin. tandfonline.com
4-fluoro-N-(thiazol-2-yl)benzenesulfonamide and Human Serum Albumin (HSA)Interaction caused a reduction in α-helical content of HSA. bohrium.com

This table presents a selection of data for sulfonamide analogues and not for this compound itself.

Computational Chemistry and Theoretical Investigations of Benzenesulfonamide Derivatives

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools in modern chemistry. researchgate.net These methods provide profound insights into the electronic structure and properties of molecules, starting from the fundamental principles of quantum mechanics. researchgate.net For benzenesulfonamide (B165840) derivatives, these calculations allow for the accurate prediction of molecular geometries, spectroscopic signatures, and reactivity, complementing and guiding experimental findings. irjweb.comscispace.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. semanticscholar.org For 3-methyl-N-propylbenzenesulfonamide, also known as 4-methyl-N-propylbenzenesulfonamide, the optimized geometry can be compared with experimental data obtained from X-ray crystallography. The crystal structure of this compound reveals two unique molecules in the asymmetric unit, with the propyl group adopting a gauche conformation relative to the toluene (B28343) moiety when viewed down the N-S bond. researchgate.net Key bond lengths from the crystallographic data are presented below, serving as a benchmark for theoretical calculations. researchgate.net

Table 1: Selected Experimental Bond Lengths for 4-methyl-N-propylbenzenesulfonamide

BondMolecule 1 Length (Å)Molecule 2 Length (Å)
S=O11.441 (2)1.432 (2)
S=O21.428 (2)1.437 (2)
S—N1.618 (2)1.622 (3)
S—C1.766 (3)1.766 (3)

Data sourced from Stenfors et al., 2020. researchgate.net

Electronic structure analysis focuses on the distribution and energy of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comsemanticscholar.org A small gap suggests high reactivity, whereas a large gap indicates high stability. semanticscholar.org

While specific HOMO-LUMO calculations for this compound are not detailed in the surveyed literature, studies on analogous benzenesulfonamide derivatives provide insight into the typical values obtained through DFT calculations. For instance, quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide illustrate the energy levels involved. bsu.byresearchgate.net

Table 2: Example Frontier Orbital Energies for a Related Benzenesulfonamide Derivative

Molecular OrbitalEnergy (eV)
HOMO-9.584
LUMO0.363
Energy Gap (ΔE)9.947

Data for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, sourced from Sun et al., 2022. bsu.byresearchgate.net

Computational methods are highly effective in simulating spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra. These simulations are instrumental in assigning vibrational modes and electronic transitions observed in experimental spectra. nih.govijcrar.com The process typically involves optimizing the molecular geometry and then performing frequency calculations at the same level of theory. ijcrar.com

Theoretical FT-IR spectra can be generated for this compound, allowing for the assignment of characteristic vibrational frequencies, such as the symmetric and asymmetric stretching of the SO₂ group, N-H stretching, and various vibrations of the aromatic ring. Studies on similar compounds, like ortho-(4-tolylsulfonamido)benzamides, have successfully used DFT to interpret experimental IR spectra. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. nih.gov Calculations on related sulfonamides have shown that the strongest absorption bands can be correlated with specific electronic transitions, such as from the HOMO to the LUMO or other low-lying unoccupied orbitals. bsu.byresearchgate.net These theoretical spectra help elucidate the electronic properties and chromophores within the molecule.

Quantum chemical calculations can predict key thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, at different temperatures. scispace.com These values are essential for understanding the stability of different molecular conformers and for predicting the feasibility and spontaneity of chemical reactions.

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For sulfonamides, the MESP is particularly informative. The oxygen atoms of the sulfonyl group are typically regions of high negative potential, making them strong hydrogen bond acceptors. mdpi.com The hydrogen atom on the sulfonamide nitrogen is a site of positive potential, acting as a hydrogen bond donor. mdpi.com Analysis of the electron density and MESP for this compound would allow for a detailed mapping of its reactive sites and help explain the intermolecular interactions, such as the N—H···O hydrogen bonds observed in its crystal structure. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. sci-hub.se It is noteworthy that compounds containing the N-propyl-4-methylbenzenesulfonamide scaffold have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.net This provides a strong rationale for conducting molecular docking studies of this compound with these and other relevant biological targets.

Following a docking simulation, the resulting protein-ligand complexes are analyzed to understand the nature and strength of the interaction. This involves identifying the specific amino acid residues in the protein's binding pocket that interact with the ligand and characterizing the types of interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The binding affinity is often estimated using scoring functions that calculate an interaction energy. A lower binding energy generally indicates a more stable protein-ligand complex. The sulfonamide group (SO₂NH) in this compound is a key pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens). mdpi.com A binding site analysis would likely reveal these groups forming crucial hydrogen bonds with polar residues in the active site of target enzymes like AChE. While specific docking studies detailing the binding mode and interaction energies for this compound are not prevalent in the reviewed literature, the established activity of related compounds strongly suggests its potential as a ligand for various metalloenzymes and other protein targets. researchgate.netsci-hub.se

Conformational Changes in Biological Macromolecules Upon Ligand Binding

The binding of a ligand, such as a benzenesulfonamide derivative, to a biological macromolecule like a protein can induce significant conformational changes in the target. These changes are fundamental to the biological function and the mechanism of action of many drugs.

Detailed Research Findings:

Studies on the FK506-binding protein 12 (FKBP12), a model system for ligand-protein interactions, reveal that it preferentially binds sulfonamides. nih.gov Upon binding, sulfonamide ligands can induce a more shielded conformation in specific parts of the FKBP12 protein. nih.govacs.org This shielding indicates a change in the local environment of amino acid residues, suggesting a ligand-induced fit. Conversely, some regions of the protein may exhibit enhanced accessibility upon ligand binding. nih.govacs.org

Ion mobility mass spectrometry measurements have been used to complement these findings, indicating that while significant conformational changes occur locally, major global changes in the protein structure may not always be present. nih.govacs.org Crystallographic analysis further confirms that the binding of sulfonamides often involves a highly conserved binding mode, where the ligand's conformation is optimized to fit within the protein's binding pocket. nih.gov The internal energy of the ligand, specifically the torsional energy required to adopt the "bioactive" conformation, is a critical factor in its binding affinity. researchgate.net

From a thermodynamic perspective, macromolecule-binding sites on proteins are often energetically less stable compared to other regions of the protein surface. nih.gov This inherent instability can be a driving force for ligand binding, as the formation of favorable interactions with the ligand helps to stabilize the protein structure. nih.gov The presence of methyl groups, such as the one in this compound, can also play a role by facilitating protein dynamics and allowing the molecule to access a more diverse set of conformational states, which can influence the folding process and the stability of the final protein-ligand complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. sciensage.info These models are invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nanobioletters.commdpi.com

Physicochemical Parameters and Activity Correlation

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For benzenesulfonamide derivatives, a wide range of descriptors has been shown to correlate with their biological activities, such as carbonic anhydrase inhibition. sciensage.infonih.gov

Detailed Research Findings:

Various QSAR studies on benzenesulfonamide derivatives have identified key parameters that govern their activity. These can be broadly categorized into electronic, steric, and thermodynamic descriptors.

Quantum Chemical Descriptors: Parameters derived from quantum chemical calculations are frequently used. These include the energy of the Highest Occupied Molecular Orbital (εHOMO) and the Lowest Unoccupied Molecular Orbital (εLUMO), which relate to the molecule's ability to donate or accept electrons. chemijournal.comsciensage.info Other important descriptors are the heat of formation (ΔHf), total energy (TE), electronegativity (χ), and absolute hardness (η). sciensage.info

Thermodynamic Descriptors: Hydration energy has been identified as a significant factor in the binding of sulfonamides to certain carbonic anhydrase isozymes. alquds.edu

Steric and Topological Descriptors: Molecular weight (MW) and molecular volume are fundamental descriptors that relate to the size and shape of the molecule. sciensage.infoscispace.com More complex descriptors like the Eccentric Connectivity Index (ECI) have also been employed. jbclinpharm.org Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate steric and electrostatic field descriptors that are crucial for understanding the 3D requirements for binding. rasayanjournal.co.innih.gov

Lipophilicity Descriptors: The partition coefficient (logP) or its calculated versions (e.g., AlogP, SlogP) are critical for describing the hydrophobicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. scispace.com

The following table summarizes various descriptors used in QSAR models for benzenesulfonamide derivatives and their significance.

Descriptor CategorySpecific DescriptorSignificance in QSAR ModelsReference
Quantum Chemical εHOMO, εLUMO, Total EnergyRelates to electronic properties and reactivity. sciensage.info
Electronegativity (χ)Correlates with binding affinity. sciensage.info
SoftnessFound to have a significant effect on binding to certain enzymes. alquds.edu
Thermodynamic Hydration EnergyPlays a significant role in the binding of ligands to some isozymes. alquds.edu
Heat of Formation (ΔHf)Used to develop predictive models for binding constants. sciensage.info
Steric/Topological Molecular Weight (MW)A fundamental descriptor related to molecular size. sciensage.infoscispace.com
Steric Fields (CoMFA/CoMSIA)Explains the importance of molecular shape for binding interaction. rasayanjournal.co.in
Lipophilicity SlogP, AlogPImportant for membrane permeability and hydrophobic interactions. scispace.comjbclinpharm.org

These studies demonstrate that the biological activity of benzenesulfonamides is a complex function of multiple physicochemical properties.

Predictive Modeling for Novel Derivatives

A key application of a validated QSAR model is the prediction of biological activity for novel, yet-to-be-synthesized compounds. mdpi.com This predictive power allows for the rational design of new derivatives with potentially enhanced potency and selectivity. scispace.com

Detailed Research Findings:

The process involves building a statistically robust QSAR model using a "training set" of compounds with known activities. nih.gov The model's predictive power is then validated using an external "test set" of compounds not used in model development. nih.govnih.gov Once validated, the model can be used to screen virtual libraries of novel derivatives. chemijournal.com

For instance, QSAR equations derived from known benzenesulfonamide derivatives have been successfully used to postulate new structures and calculate their expected inhibitory activity against carbonic anhydrase isoforms. nanobioletters.com The results showed that the calculated activities for these novel derivatives were promising, supporting the use of QSAR as a tool to guide synthesis. nanobioletters.com Similarly, 3D-QSAR models have been employed for virtual screening, leading to the identification of new potential inhibitors with better predicted docking scores than the most potent compounds in the original training set. chemijournal.com This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. mdpi.com

Simulation of Physicochemical Properties (e.g., pKa)

Computational methods can accurately predict fundamental physicochemical properties of molecules, such as the acid dissociation constant (pKa). The pKa is a critical parameter as it determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and ability to interact with biological targets.

Detailed Research Findings:

For sulfonamides, a novel and highly accurate method for pKa prediction has been developed based on quantum chemical calculations. chemrxiv.orgresearchgate.net This method obviates the need for complex thermodynamic cycles and instead relies on a direct correlation between a calculated structural parameter and the experimental pKa. chemrxiv.org

The core finding is that a strong linear relationship exists between the equilibrium bond lengths within the sulfonamide group (e.g., the S-N or C-S bonds) and the aqueous pKa values. chemrxiv.orgresearchgate.net The computational workflow involves:

Conformational Search: Identifying the lowest energy conformation of the molecule. nih.gov

Geometry Optimization: Optimizing the molecular geometry using Density Functional Theory (DFT), for example, at the B3LYP/6-311G(d,p) level of theory, often including a solvent model like the Conductor-like Polarizable Continuum Model (CPCM). nih.govchemrxiv.org

Bond Length Correlation: Plotting the calculated equilibrium bond length against the known experimental pKa for a series of related compounds (a "training set"). chemrxiv.org

Model Generation: Deriving a linear equation from the plot, which serves as the predictive model. chemrxiv.org

This Ab Initio Bond Length (AIBL) method has been successfully applied to predict the pKa of various sulfonamide-containing drugs with high accuracy, often achieving a mean absolute error of less than 0.3 pKa units. chemrxiv.orgnih.gov The method has proven robust enough to make accurate predictions for complex cases, including multiprotic compounds and molecules with over 50 atoms. researchgate.net In some instances, the predictions were so reliable that they were used to identify and correct inaccurate experimental pKa values reported in the literature. chemrxiv.orgresearchgate.net

The following table illustrates the type of linear relationship established in these studies for different classes of sulfonamides.

Sulfonamide ClassCorrelated Bond LengthExample Linear EquationReference
Primary Benzene (B151609) Sulfonamidesr(S-N)pKa = 92.95 * r(S-N) - 145.10 chemrxiv.org
4-amino-N-phenylbenzenesulfonamidesr(C-S)pKa = 323.08 * r(C-S) - 564.02 chemrxiv.org

These findings highlight the power of computational simulations to provide accurate, predictive data on key physicochemical properties, aiding in the development and characterization of compounds like this compound.

Structure Activity Relationship Sar and Investigational Biological Activities of Benzenesulfonamide Derivatives

General Principles of SAR in Sulfonamide Chemistry

The biological activity of sulfonamide derivatives is intrinsically linked to their chemical structure. The core benzenesulfonamide (B165840) scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of their pharmacological properties. Key structural features that influence the activity of these compounds include the nature and position of substituents on the aromatic ring and the modifications of the sulfonamide group itself.

The "tail approach" is a significant strategy in the design of sulfonamide-based inhibitors. This involves appending various chemical functionalities, or "tails," to the main zinc-binding scaffold. This approach was initially developed to enhance water solubility and has since been extensively used to improve isoform selectivity by creating interactions with residues within and at the edge of the enzyme active site. acs.org Small structural changes, such as different substitution patterns on the arylsulfonylureido tails of sulfonamides, can lead to significant variations in their affinity for different enzyme targets. bohrium.com

For instance, in a series of benzenesulfonamide derivatives evaluated for carbonic anhydrase (CA) inhibition, the presence of less bulky electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) on the phenyl ring was associated with greater inhibitory activity. rsc.org Conversely, bulkier electron-withdrawing groups such as a chloro (-Cl) group at the para position were found to be less effective. rsc.org The position of these substituents also plays a crucial role.

Furthermore, the nature of the linker connecting the benzenesulfonamide core to other chemical moieties can impact activity. Studies on 1,3,4-triarylpyrazole derivatives have shown that the length of the chain connecting the pyrazole (B372694) ring to the terminal sulfonamide (e.g., ethylene (B1197577) vs. propylene) influences their antiproliferative activity. nih.gov

Mechanisms of Enzyme Inhibition by Sulfonamide Derivatives

Sulfonamide derivatives are known to inhibit a variety of enzymes through different mechanisms. Their ability to act as mimics of natural substrates or to interact with key components of enzyme active sites underlies their inhibitory potential.

Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Binding Determinants

Sulfonamides are a prominent class of carbonic anhydrase inhibitors (CAIs). tandfonline.com The primary mechanism of action involves the binding of the deprotonated sulfonamide group (SO2NH-) to the zinc ion (Zn2+) located in the active site of the enzyme. bohrium.comtandfonline.com This interaction is a key feature for CA inhibition and is stabilized by a network of hydrogen bonds. tandfonline.comacs.org Specifically, the nitrogen atom of the sulfonamide coordinates with the Zn2+ ion, and the NH moiety forms a hydrogen bond with the side chain of a threonine residue (Thr199 in α-CAs), which in turn is hydrogen-bonded to a glutamate (B1630785) residue (Glu106). tandfonline.com One of the oxygen atoms of the sulfonamide group also forms a hydrogen bond with the backbone amide of Thr199. tandfonline.com

Achieving isoform selectivity is a major goal in the design of CAIs to minimize off-target effects. nih.gov The "tail approach" has been instrumental in developing isoform-selective inhibitors. bohrium.com By adding chemical tails to the sulfonamide scaffold, it is possible to exploit structural differences in the active sites of various CA isoforms. bohrium.com These tails can interact with amino acid residues at the entrance of the active site, thereby influencing the binding affinity and selectivity for a particular isoform. bohrium.com For example, some 3-pyridinesulfonamide derivatives with arylsulfonylureido tails have shown low nanomolar inhibition of CA II and CA XII, isoforms implicated in glaucoma. bohrium.com

The thermodynamic properties of binding, such as the Gibbs free energy, can provide insights for designing compounds with enhanced affinity and selectivity. nih.gov For instance, the addition of a phenyl group to a saccharin (B28170) sulfonamide scaffold significantly increased binding affinity towards several CA isoforms. nih.gov

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, which includes glyoxalase I (Glx-I), is a cellular defense mechanism that detoxifies harmful metabolites like methylglyoxal (B44143) (MG). dovepress.com Inhibition of Glx-I is a potential strategy for cancer therapy, as it can lead to the accumulation of toxic metabolites and induce apoptosis in cancer cells. nih.gov

Benzenesulfonamide derivatives have been investigated as Glx-I inhibitors. dovepress.com Structure-activity relationship (SAR) studies have identified several compounds with potent inhibitory activity. For example, in a series of 1,4-benzenesulfonamide derivatives, compounds with specific substitutions showed significant Glx-I inhibition. Docking studies suggest that these inhibitors bind to the active site of Glx-I. dovepress.com The active site of Glx-I contains a zinc atom that is crucial for catalysis, and inhibitors often possess a zinc-binding group. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folate Synthesis Interference

Sulfonamides are well-known inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.govjuniperpublishers.com They act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). juniperpublishers.compexacy.com By binding to the active site of DHPS, sulfonamides prevent the synthesis of dihydropteroate, a precursor to folic acid. mdpi.com This disruption of folate synthesis ultimately inhibits bacterial growth, making sulfonamides effective bacteriostatic agents. juniperpublishers.comjuniperpublishers.com

In addition to direct inhibition, sulfonamides can also act as alternative substrates for DHPS, leading to the formation of dead-end pterin-sulfonamide conjugates. nih.gov These conjugates can further inhibit the folate pathway. nih.gov The antibacterial action of these conjugates has been demonstrated through the biochemical inhibition of DHPS and antagonism of the folate pathway. nih.gov

Other Investigational Enzyme Targets (e.g., Proteases, COX enzymes)

The therapeutic potential of sulfonamide derivatives extends to other enzyme targets, including proteases and cyclooxygenase (COX) enzymes.

Proteases: A number of sulfonamide derivatives have been reported to exhibit significant protease inhibitory properties. researchgate.net This includes the inhibition of matrix metalloproteases (MMPs), which are implicated in tumor invasion, and human neutrophil elastase (HNE), which is involved in inflammatory conditions. researchgate.net Some clinically used HIV protease inhibitors, such as amprenavir, contain a sulfonamide moiety that is critical for their activity. researchgate.net

Cyclooxygenase (COX) Enzymes: Certain sulfonamide derivatives are known to be selective inhibitors of COX-2, an enzyme involved in pain and inflammation. nih.govfrontiersrj.com By selectively targeting COX-2 over COX-1, these inhibitors can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govfrontiersrj.com Examples of COX-2 specific inhibitors containing a sulfonamide group include celecoxib (B62257) and valdecoxib. frontiersrj.com

Investigational In Vitro Biological Activities

The diverse chemical structures of benzenesulfonamide derivatives have led to a wide range of investigational in vitro biological activities. These activities are often evaluated through enzyme inhibition assays and cell-based studies.

Compound Class Target Enzyme/Process Observed In Vitro Activity Key Findings
Benzenesulfonamide derivativesCarbonic Anhydrase (CA) I, II, VII, IXNanomolar inhibitory potential against various isoforms. acs.orgSelective inhibition against epileptogenesis-related isoforms hCA II and VII was observed. acs.org
Curcumin-inspired sulfonamidesCarbonic Anhydrase (CA) I, II, IX, XIIPotent inhibition of hCA II, IX, and XII with KIs in the nanomolar range. tandfonline.comSome compounds showed high selectivity for hCA II over other isoforms. tandfonline.com
1,4-Benzenesulfonamide derivativesGlyoxalase I (Glx-I)Potent inhibitory activity with IC50 values below 10 μM. dovepress.comCompound 26 and 28 displayed IC50 values of 0.39 μM and 1.36 μM, respectively. dovepress.com
Pterin-sulfonamide conjugatesDihydropteroate Synthase (DHPS)Competitive inhibition of DHPS. nih.govInhibition was enhanced in the presence of pyrophosphate. nih.gov
Propanamide-sulfonamide conjugatesUrease and Cyclooxygenase-2 (COX-2)Dual inhibition of urease and COX-2. nih.govSome conjugates showed potent, competitive urease inhibition. nih.gov
1,3,4-Triarylpyrazole derivativesAntiproliferative activityStrong activity against various cancer cell lines. nih.govCompound 2l exhibited an IC50 of 0.33 μM against the A498 renal cancer cell line. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antimycobacterial)

Benzenesulfonamide derivatives are a well-established class of antimicrobial agents, primarily acting by inhibiting folic acid synthesis in bacteria. ontosight.aiexcli.de This mechanism of action makes them effective against a variety of bacterial strains. Research into specific derivatives of 3-methyl-N-propylbenzenesulfonamide has demonstrated a range of antimicrobial activities.

A series of novel chalcone (B49325) derivatives incorporating a purine (B94841) and benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. researchgate.net In one study, equimolar quantities of p-toluene sulfonyl chloride and propylamine (B44156) were reacted to form 4-methyl-N-propylbenzenesulfonamide (AV2). researchgate.net This and other synthesized benzene (B151609) sulfonamide derivatives were reported to possess antimicrobial and disinfectant properties. researchgate.net

Further studies on benzene sulfonamide pyrazole thio-oxadiazole derivatives have shown promising antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with some compounds being more effective than the standard drug ampicillin. researchgate.net Certain derivatives also exhibited activity against the tubercular strain H37Rv. researchgate.net Molecular docking studies suggest that these compounds may act by inhibiting mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A). researchgate.net

The antimicrobial activity of N-(2-ethyl-6-methylphenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide is attributed to its sulfonamide group, which is crucial for inhibiting bacterial folic acid synthesis. ontosight.ai The presence of alkyl groups can also influence the compound's lipophilicity and, consequently, its biological activity. ontosight.ai Similarly, N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide has been investigated for its potential antimicrobial properties.

A study on novel sulfonamide derivatives tested their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. One derivative, 4-chloro-N-[(4-methylphenyl) sulfonyl]-N-propyl benzamide, was found to be active against B. linen. Another derivative showed activity against E. coli, B. subtilis, and B. linen, while a third was effective against E. coli, B. licheniformis, and B. linen, with the latter showing the highest activity with a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli. excli.de

The antimicrobial potential of this class of compounds is further highlighted by the activity of N-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide. ontosight.ai

Table 1: Investigational Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound/Derivative Target Microorganism Activity/Finding
Benzene sulfonamide pyrazole thio-oxadiazole derivatives E. coli, P. aeruginosa, S. aureus, S. pyogenes Promising antibacterial activity, some more effective than ampicillin. researchgate.net
Benzene sulfonamide pyrazole thio-oxadiazole derivatives Tubercular strain H37Rv Active against this strain. researchgate.net
4-chloro-N-[(4-methylphenyl) sulfonyl]-N-propyl benzamide B. linen Active. excli.de
Novel sulfonamide derivative E. coli, B. subtilis, B. linen Active. excli.de

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, and the development of new antioxidant drugs is an area of significant research interest. ekb.eg Benzenesulfonamide derivatives have been synthesized and evaluated for their potential as antioxidants. ekb.eg

A Quantitative Structure-Activity Relationship (QSAR) study was conducted on a series of benzene sulphonamide derivatives to establish a mathematical relationship between their antioxidant activity (AOs) and molecular descriptors such as electrophilicity, SCF, and Mol Refractivity. ekb.eg The study predicted new compounds with potential effectiveness as antioxidants. ekb.eg

The antioxidant activity of sulfonamide derivatives of gallic acid, such as 3,4,5-THBS and 3,4,5-TMBS, has been investigated. mdpi.com These derivatives demonstrated antioxidant and scavenging activities comparable to gallic acid at concentrations below 10 µM, suggesting that the sulfonamide modification maintains antioxidant effectiveness. mdpi.com The methylation of phenolic compounds, as seen in 3,4,5-TMBS, can influence their biological efficacy. mdpi.com

In a study of novel thienyl-pyrazoles, which are heterocyclic compounds, some derivatives displayed excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to or better than the controls, ascorbic acid and BHA. nih.gov Molecular docking studies suggested that these compounds exert their antioxidant activity through interactions with catalase. nih.gov

Anti-inflammatory Potential in Experimental Models

Benzenesulfonamides are known to possess anti-inflammatory properties. ontosight.aiontosight.aiontosight.ai The compound N-(2,6-diethylphenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide belongs to this class and has been noted for its potential anti-inflammatory activity. ontosight.ai Similarly, 5-chloro-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is another benzenesulfonamide derivative with potential anti-inflammatory applications. ontosight.ai The compound 4-butyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide also falls within this class of compounds known for their anti-inflammatory effects. ontosight.ai

Research on novel sulfonamide-sydnone hybrids has shown that they can effectively suppress the development of acute lung injury (ALI) in lipopolysaccharide (LPS)-challenged mice. researchgate.net This highlights the potential of benzenesulfonamide derivatives in modulating inflammatory responses.

Anticancer Research: Cell Proliferation Inhibition in Specific Cell Lines

The anticancer potential of benzenesulfonamide derivatives has been an active area of investigation. ontosight.aiontosight.aiontosight.ai These compounds have been explored for their ability to inhibit the growth of certain tumor cells. ontosight.ai

N-(2,6-diethylphenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide and N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide are among the derivatives studied for their potential anticancer properties. ontosight.ai Research has also been conducted on 5-chloro-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide and 4-butyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide for their therapeutic potential in oncology. ontosight.aiontosight.ai

A study focused on the design and synthesis of two novel series of benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors. nih.gov One of the most active inhibitors was compound 12i, with a KI of 38.8 nM. nih.gov Compound 12d showed the best activity against a breast cancer cell line (MDA-MB-468) with a growth inhibition of 62%. nih.gov Further screening of compounds 12d and 12i under hypoxic conditions against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines revealed significant cytotoxic activity. nih.gov For instance, the IC50 values for MDA-MB-468 were 3.99 ± 0.21 µM for 12d and 1.48 ± 0.08 µM for 12i. nih.gov Compound 12d was also found to arrest the cell cycle in G0-G1 and S phases and induce apoptosis in the MDA-MB-468 cell line. nih.gov

Table 2: Investigational Anticancer Activity of Benzenesulfonamide Derivatives

Compound/Derivative Cancer Cell Line Activity/Finding
Compound 12d Breast Cancer (MDA-MB-468) GI% = 62%; IC50 = 3.99 ± 0.21 µM (hypoxic)
Compound 12i Breast Cancer (MDA-MB-468) IC50 = 1.48 ± 0.08 µM (hypoxic)
Compound 12d Leukemia (CCRF-CM) IC50 = 4.51 ± 0.24 µM (hypoxic)

Antiviral Properties

The antiviral potential of benzenesulfonamide derivatives has also been explored. ontosight.aiontosight.ai N-(2,6-diethylphenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide and 4-butyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide are examples of compounds within this class that have been investigated for antiviral activity. ontosight.aiontosight.ai

A facile method was developed to synthesize novel chalcone derivatives containing a purine and benzenesulfonamide moiety, which were then evaluated for their antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). researchgate.net Several of these derivatives showed significant anti-TMV and anti-CMV activities in vivo. researchgate.net Notably, compound d2 displayed excellent inactivating activity against TMV, with an EC50 value of 51.65 µg/mL, which was superior to the commercial antiviral drug ribavirin (B1680618) (150.45 µg/mL). researchgate.net Molecular docking studies indicated that compound d2 forms four hydrogen bonds with the TMV coat protein. researchgate.net

Stereochemical Considerations in Biological Activity

Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds, and benzenesulfonamide derivatives are no exception. The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets.

An example of this is seen in the synthesis of Tamsulosin, a drug used for benign prostatic hyperplasia, where (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a key intermediate. The (R)-enantiomer of this compound exhibits significantly higher pharmacological activity than its (S)-counterpart. This highlights the importance of stereoselective synthesis to ensure the desired therapeutic effect.

In a study on linezolid (B1675486) analogues, which contain an oxazolidinone ring, the 5-S stereo center was identified as crucial for antibacterial activity, making the S-configured molecule the eutomer (the more active stereoisomer). kcl.ac.uk

Furthermore, research on ADAMTS-5 inhibitors, which involved triazine derivatives, demonstrated the high specificity of stereochemistry. acs.org Switching the active configuration of the (R)-pyrrolidin-2-ylmethanamine group to its (S)-enantiomer resulted in a 30-fold decrease in potency, underscoring the critical nature of stereochemical configuration for biological activity. acs.org

Advanced Applications and Broader Significance of Sulfonamide Chemistry

Agricultural Chemistry Applications of Sulfonamide-Based Compounds

In the realm of agricultural chemistry, sulfonamide-based compounds are renowned for their potent biological activity, which has been harnessed to develop effective herbicides for crop protection. google.com

Sulfonamide herbicides are a critical tool for controlling unwanted vegetation in a variety of commercially important crops, including corn, cereals like wheat and barley, and various fruits and vegetables. google.com This class of herbicides is highly active against a broad spectrum of weeds. google.com One of the most prominent groups of sulfonamide herbicides is the sulfonylureas. google.com Compounds such as chlorsulfuron, halosulfuron, triasulfuron, and prosulfuron (B166686) are well-established sulfonylurea herbicides. google.com

These compounds function by inhibiting acetolactate synthase (ALS), an essential enzyme in plants for the biosynthesis of certain amino acids. researchgate.net This targeted mode of action makes them effective at low application rates. nih.gov For instance, pyroxsulam (B39247) is a sulfonamide herbicide used for controlling ryegrass (Lolium multiflorum) in wheat crops. awsjournal.org Studies have shown that pyroxsulam applied at rates of 15 to 18 g a.i. ha-1 can provide excellent control (over 85%) of this problematic weed. awsjournal.org

Another example is sulfentrazone, which is effective for the pre-emergence and post-emergence control of broadleaf weeds in crops like soybeans. researchgate.netepa.gov It works by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), leading to the disruption of cell membranes in susceptible weeds. researchgate.net

Table 1: Examples of Sulfonamide-Based Herbicides and Their Applications

HerbicideChemical ClassPrimary UseTarget Weeds
ProsulfuronSulfonylureaSelective control in corn, sorghum, and cereal grains. nih.govBroadleaf weeds. nih.gov
PyroxsulamTriazolopyrimidine SulfonamidePost-emergence control in wheat. awsjournal.orgLolium multiflorum (Ryegrass). awsjournal.org
SulfentrazoneAryl TriazolinonePre- and post-emergence control in soybeans. researchgate.netepa.govAnnual grass and broadleaf weeds. epa.gov
ChlorsulfuronSulfonylureaControl of undesirable vegetation in various crops. google.comBroadleaf weeds.

The environmental behavior of sulfonamide herbicides is a critical aspect of their use in agriculture. Factors such as soil pH and water content significantly influence their persistence and mobility. nih.govacs.org

For the sulfonylurea herbicide prosulfuron, its dissipation in soil is primarily driven by pH-dependent hydrolysis of the sulfonylurea bridge. nih.govacs.org The time required for 50% dissipation (DT50) of prosulfuron is positively correlated with soil pH, ranging from approximately 6.5 days at a pH of 5.4 to over 122 days at a pH of 7.9. nih.govacs.org This indicates that these herbicides are more persistent in alkaline soils.

Sulfentrazone has been identified as a persistent and mobile herbicide with a high potential to leach into groundwater, especially in areas with permeable soils and shallow water tables. epa.gov Its primary routes of dissipation are aqueous photolysis and leaching. epa.gov The persistence of sulfonylurea herbicides in catchment basins has been observed, with their presence in agricultural streams reflecting the dissipation effects associated with stream discharge. nih.gov The sorption of sulfonamides like sulfamethazine (B1682506) and sulfamethoxazole (B1682508) in sandy loam soil is relatively low, which contributes to their potential to leach into groundwater. researchgate.net

Table 2: Environmental Fate Characteristics of Selected Sulfonamide Herbicides

HerbicideKey Environmental FactorObservation
ProsulfuronSoil pHDissipation is faster in acidic soils (DT50 ~6.5 days at pH 5.4) and slower in alkaline soils (DT50 ~122.9 days at pH 7.9). nih.govacs.org
SulfentrazoneMobilityHighly mobile and persistent with a strong potential to leach into groundwater. epa.gov
Sulfonylureas (general)Persistence in WaterDetected in agricultural streams, with persistence influenced by stream dynamics and discharge. nih.gov

Materials Science and Industrial Applications

The utility of sulfonamide-based compounds extends into materials science and various industrial processes, where they serve as corrosion inhibitors, additives in electrodeposition, and building blocks for novel polymers.

Sulfonamide derivatives are effective corrosion inhibitors for various metals and alloys, particularly iron and steel in acidic environments. nih.govnih.govgoogle.com Their inhibitory action stems from the presence of heteroatoms like nitrogen, oxygen, and sulfur, which have high electron density. nih.govresearchgate.net These organic compounds can adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion and slows down the dissolution of the metal. nih.govnih.govresearchgate.net

The mechanism of inhibition involves the transfer of electrons from the sulfonamide molecule to the unoccupied d-orbitals of the metal, forming a coordinate or covalent bond. nih.gov The effectiveness of inhibition generally increases with the concentration of the inhibitor, as this leads to greater surface coverage. nih.gov Density functional theory (DFT) studies have been used to analyze the effectiveness of various sulfonamide-type inhibitors, such as sulfacetamide, sulfamerazine, and sulfathiazole (B1682510), by examining their adsorption behavior on iron surfaces. nih.govmdpi.com

In the field of electrochemistry, sulfonamides are utilized as additives in the electrodeposition of metals and alloys. researchgate.net For instance, in nickel electrodeposition, benzene (B151609) sulfonamide derivatives can influence the consumption rates of additives and the desulfuration reaction. researchgate.net The presence of an amino group in the aromatic ring of benzene sulfonamide has been shown to increase the interaction between the additive and the cathode. researchgate.net

Sulfonamides can also act as brighteners in tin electroplating. universiteitleiden.nl They belong to a group of additives that can decrease the grain size of the deposited metal. universiteitleiden.nl Furthermore, sulfonamides can be part of the electrolyte composition for the electrochemical degradation of pollutants, where doped PbO2 electrodes are used. bohrium.com

Sulfonamides are valuable functional groups in polymer chemistry for creating polymers with specific properties and applications. ontosight.aiitu.edu.tr Polysulfonamides, which contain the sulfonamide linkage in their backbone, are known for their excellent stability towards acid and base hydrolysis and their solubility in common organic solvents. itu.edu.tr The reactive hydrogen on the sulfonamide group allows for chemical modifications, such as N-alkylation. itu.edu.tr

Recent advances in polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymer architectures with primary benzene sulfonamide groups. rsc.org This opens up possibilities for creating pH-responsive block copolymers and functional polymeric vectors for biomedical applications. rsc.org Additionally, sulfonamide functional groups can be introduced into polymers like poly(styrene oxide) to create materials with specific thermal properties. rsc.org The ring-opening copolymerization of N-sulfonyl aziridines with cyclic thioanhydrides can produce well-defined poly(thioester sulfonamide)s. nih.gov

Supramolecular Chemistry and Crystal Engineering of Sulfonamide Derivatives

The study of sulfonamide derivatives in supramolecular chemistry and crystal engineering is a significant field, focusing on the predictable control of solid-state architectures through non-covalent interactions. ucc.ie While building a comprehensive library of reliable supramolecular synthons for the sulfonamide functional group remains a challenge compared to groups like carboxylic acids, research into their crystal structures provides critical insights into molecular assembly. researchgate.netiucr.org The complexity of the sulfonamide group, with its multiple hydrogen-bond donors and acceptors, allows for diverse and intricate structural motifs. iucr.org

Self-Assembly and Hydrogen Bond Motifs in Crystal Structures

The self-assembly of sulfonamide derivatives in the solid state is predominantly governed by specific and directional hydrogen bonds. For secondary sulfonamides, the N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms are potent acceptors. This interaction is a primary driving force in the formation of ordered crystalline lattices. nih.gov

In the absence of specific data for 3-methyl-N-propylbenzenesulfonamide, the crystal structure of its isomer, 4-methyl-N-propylbenzenesulfonamide , provides a direct and relevant example of these principles. nih.gov Its crystal structure reveals two independent molecules in the asymmetric unit, which self-assemble into an intricate three-dimensional network. nih.govresearchgate.net The primary interaction is the intermolecular N-H···O hydrogen bond between the sulfonamide N-H donor of one molecule and a sulfonyl oxygen acceptor of a neighboring molecule. researchgate.net These bonds link the molecules into supramolecular ribbons or chains, a common motif in secondary sulfonamides. acs.orgresearchgate.net

Table 1: Hydrogen Bond Geometry in 4-methyl-N-propylbenzenesulfonamide

Donor–H···Acceptor D···A Distance (Å) D–H···A Angle (°) Motif / Role
N–H···O 2.925 - 2.968 161 - 172 Forms primary supramolecular ribbons researchgate.net

This interactive table is based on crystallographic data for the 4-methyl isomer.

Cocrystallization and Polymorphism

Cocrystallization is a key technique in crystal engineering used to modify the physicochemical properties of a compound by combining it with a suitable coformer in the same crystal lattice. For sulfonamides, cocrystallization strategies often target the N-H···O hydrogen bond to form robust heterosynthons with coformers containing acceptor groups like amides or N-oxides. researchgate.netiucr.org While general strategies for sulfonamide cocrystal design exist, specific studies involving this compound are not documented in the reviewed literature.

Polymorphism , the ability of a compound to exist in more than one crystal structure, is a critical consideration in pharmaceutical and materials science. Secondary benzenesulfonamides are known to exhibit polymorphism, often arising from different hydrogen-bonding patterns. acs.org The two most common motifs are the hydrogen-bonded catemer (chain) and the cyclic dimer. acs.org These distinct arrangements are known as "synthon polymorphs." The energetic landscape between these forms can be subtle, leading to the crystallization of multiple forms under different conditions. For secondary sulfonamides, the probability of forming a dimer versus a catemer is nearly equal. acs.org There are no specific reports detailing polymorphs for this compound.

Design of Supramolecular Synthons

A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions, acting as a reliable building block for crystal engineering. iucr.org The design of materials with desired properties depends on a library of robust synthons. For sulfonamides, the primary synthon involves the hydrogen bond between the N-H donor and the sulfonyl oxygen (O=S) acceptors. researchgate.netiucr.org

The crystal structure of 4-methyl-N-propylbenzenesulfonamide demonstrates a classic example of the N-H···O catemer (chain) synthon , where molecules are linked head-to-tail to form infinite ribbons. researchgate.netacs.org This recurring and predictable pattern confirms its utility as a reliable supramolecular synthon for this class of molecules. The analysis of crystal structures of related compounds helps crystal engineers to predict and design new multi-component crystals, such as cocrystals, with a higher degree of confidence. ucc.ieacs.org The deliberate assembly of sulfonamides with other molecules (coformers) relies on the hierarchical preference of certain synthons over others. researchgate.netiucr.org

Future Directions and Research Perspectives for 3 Methyl N Propylbenzenesulfonamide and Analogues

Development of Novel and Efficient Synthetic Routes

The synthesis of N-alkylated sulfonamides, including 3-methyl-N-propylbenzenesulfonamide, has traditionally relied on methods such as the reaction of primary sulfonamides with alkyl halides or reductive amination using aldehydes. However, these methods can suffer from drawbacks like the use of toxic reagents and the generation of stoichiometric byproducts. acs.org Future research is increasingly focused on developing more sustainable and efficient catalytic strategies.

A promising avenue is the "borrowing hydrogen" (BH) approach, which utilizes alcohols as alkylating agents, with water being the only byproduct. acs.org This method enhances atom economy and environmental friendliness. Recent advancements have demonstrated the efficacy of earth-abundant, first-row transition metals in catalyzing these reactions. For instance, a well-defined manganese(I) PNP pincer precatalyst has been shown to efficiently catalyze the N-alkylation of a diverse range of aryl and alkyl sulfonamides using both benzylic and simple primary aliphatic alcohols. acs.org Similarly, a metal-ligand bifunctional ruthenium catalyst has proven effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols. nih.govacs.org Another innovative approach involves the use of copper and visible light to induce the coupling of aryl azides and sodium sulfinates, offering a mild method for constructing structurally diverse benzenesulfonamide (B165840) derivatives. mdpi.com The optimization of such catalytic systems to broaden their substrate scope and improve reaction conditions represents a key direction for future synthetic efforts. dergipark.org.trnih.gov

Advanced Computational Approaches for Activity Prediction and Mechanism Elucidation

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the process of lead discovery and optimization. airitilibrary.com For benzenesulfonamide analogues, advanced computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are pivotal in predicting biological activity and elucidating binding mechanisms at the molecular level. jbclinpharm.orgqub.ac.uk

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive 3D-QSAR models. nih.gov These models establish a correlation between the three-dimensional structural properties of molecules (like steric and electrostatic fields) and their biological activity. airitilibrary.comnih.gov For example, 3D-QSAR studies on isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors and triaryl-sulfonamide analogues as PTP1B inhibitors have provided valuable insights into their binding modes and helped in the design of more potent compounds. airitilibrary.comnih.gov

Molecular docking simulations complement QSAR studies by predicting how a ligand binds to the active site of a target protein. benthamdirect.com This technique helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. worldscientific.com The integration of docking with molecular dynamics (MD) simulations further allows for the assessment of the stability of the ligand-protein complex over time. worldscientific.com The continued development and refinement of these computational tools, including improved scoring functions and the use of artificial intelligence, will enable more accurate predictions and a more rational design of novel this compound analogues with desired activities. desertsci.com

Exploration of Undiscovered Biological Targets and Mechanisms

While the sulfonamide scaffold is well-known for its antimicrobial and diuretic properties, ongoing research continues to uncover novel biological targets and therapeutic applications. A significant area of future exploration for analogues of this compound is in oncology and the treatment of other complex diseases.

One of the most promising areas is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. acs.orgnih.govnih.gov These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition is a validated strategy for anticancer drug design. nih.gov Research is focused on designing benzenesulfonamide derivatives with high selectivity for these cancer-related isoforms over the more ubiquitous hCA I and hCA II to minimize side effects. nih.govmdpi.com Some studies are also exploring non-classical inhibition mechanisms where derivatives may bind at the entrance of the active site rather than directly to the zinc ion, offering a potential route to enhanced selectivity. acs.org

Other emerging targets for benzenesulfonamide derivatives include:

Angiotensin II (AT2) Receptors: Selective antagonists of the AT2 receptor are being investigated for their potential in treating cardiovascular diseases and neuropathic pain. frontiersin.org

Glyoxalase I (Glx-I): This enzyme is a target for developing anticancer agents, and benzenesulfonamide derivatives have been identified as promising inhibitors. dovepress.com

Anti-apoptotic Proteins: The Mcl-1 protein is an anti-apoptotic protein that is overexpressed in many cancers. Aryl sulfonamide derivatives are being studied as Mcl-1 inhibitors to induce cancer cell death. qub.ac.uk

Kinases: The Tropomyosin receptor kinase A (TrkA) has emerged as a potential target for treating glioblastoma, and benzenesulfonamide analogues have shown promise as inhibitors. nih.gov

The systematic screening of benzenesulfonamide libraries against a wide range of biological targets will likely continue to reveal new and unexpected therapeutic opportunities.

Integration of Multidisciplinary Research for Novel Applications

The future development of this compound and its analogues will increasingly depend on the convergence of multiple scientific disciplines. The traditional cycle of chemical synthesis and biological testing is being enhanced by the integration of computational biology, cheminformatics, chemical biology, and systems biology. mdpi.comnih.gov

This integrated approach allows for a more holistic and efficient drug discovery process:

Cheminformatics and Bioinformatics: These fields provide the tools to manage and analyze vast datasets of chemical structures and biological activities, enabling the identification of structure-activity relationships and the design of virtual libraries for screening. desertsci.commdpi.com AI-driven technologies can predict protein structures and drug metabolism and pharmacokinetic (DMPK) properties, reducing late-stage failures. desertsci.com

Chemical Biology: This discipline uses chemical tools to probe biological systems. For instance, chemical-genetic interaction screening can be used to identify the mechanism of action of a hit compound and uncover potential resistance mechanisms. nih.gov The use of specifically designed chemical probes can help validate new biological targets.

Fragment-Based Drug Discovery (FBDD): This approach, which combines structural biology (like X-ray crystallography) with synthetic chemistry, involves screening small molecular fragments that bind to a target and then synthetically elaborating them into more potent lead compounds. acs.org This method is highly synergistic with the integrated research model.

By combining computational predictions with advanced synthetic methods and sophisticated biological and genetic validation techniques, researchers can accelerate the journey from a simple chemical scaffold to a potential therapeutic agent with novel applications. nih.govontosight.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.